molecular formula C19H24N2O2 B2897779 N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-02-5

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2897779
CAS RN: 862831-02-5
M. Wt: 312.413
InChI Key: MTKYHZMZOIRKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer agent that has been shown to exhibit promising activity against a wide range of cancer types. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells.

Mechanism of Action

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. It works by inhibiting two key enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound disrupts the production of ATP, which leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells, as well as angiogenesis (the formation of new blood vessels that support tumor growth). This compound has also been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer types, and it has been shown to enhance the activity of other anticancer agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its activity against other types of cancer, such as breast cancer and ovarian cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on normal cells.

Synthesis Methods

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 1,2-dimethyl-3-indolylglyoxal with cycloheptylamine, followed by the reaction with ethyl chloroacetate to yield this compound. The final product is purified using column chromatography.

Scientific Research Applications

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied in preclinical and clinical studies for its anticancer activity. It has been shown to exhibit potent antitumor activity against a wide range of cancer types, including pancreatic cancer, non-small cell lung cancer, and acute myeloid leukemia. This compound has also been shown to enhance the activity of other anticancer agents, such as gemcitabine and cisplatin.

properties

IUPAC Name

N-cycloheptyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-17(15-11-7-8-12-16(15)21(13)2)18(22)19(23)20-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYHZMZOIRKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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